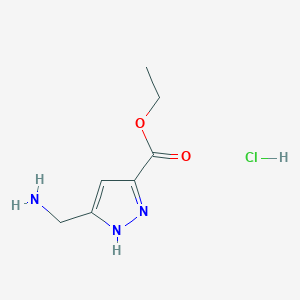
1-(4-Pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid, commonly known as PEPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEPD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.33 g/mol.
Wirkmechanismus
The mechanism of action of PEPD is not well understood. However, it has been suggested that PEPD may act as a modulator of the dopamine and serotonin neurotransmitter systems in the brain, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
PEPD has been shown to exhibit a range of biochemical and physiological effects in various studies. In one study, PEPD was found to increase the release of dopamine and serotonin in the brain, which are associated with mood regulation. In another study, PEPD was found to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
PEPD has several advantages for lab experiments, such as its ease of synthesis, high purity, and stability. However, PEPD also has some limitations, such as its limited solubility in aqueous solvents, which may affect its applicability in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PEPD. One potential direction is the further exploration of its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of neurological disorders. Another direction is the development of new synthetic methods for PEPD and its derivatives, which may lead to the discovery of novel compounds with unique properties. Additionally, the study of PEPD's mechanism of action and its effects on different biological systems may provide new insights into its potential applications in various fields.
Synthesemethoden
PEPD can be synthesized through a multistep process that involves the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with pyrrolidine, followed by the reaction of the resulting intermediate with ethyl 2,2,2-trifluoroacetate. The final product is obtained by hydrolyzing the ethyl ester with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
PEPD has been studied extensively for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, PEPD has been explored as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and Parkinson's disease. PEPD has also been used as a ligand in the synthesis of novel compounds with potential anticancer activity. In organic synthesis, PEPD has been used as a key intermediate in the synthesis of various compounds such as pyrrolidine derivatives and β-keto esters. In material science, PEPD has been studied for its potential applications in the development of new materials such as polymers and nanomaterials.
Eigenschaften
IUPAC Name |
1-(4-pyrrolidin-2-ylphenyl)ethanone;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.C2HF3O2/c1-9(14)10-4-6-11(7-5-10)12-3-2-8-13-12;3-2(4,5)1(6)7/h4-7,12-13H,2-3,8H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZMFVZMDBQLSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CCCN2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Amino-2-[4-(2-amino-1,1-difluoroethyl)phenyl]phenyl]ethanol](/img/structure/B7358896.png)
![2-[3-[5-Amino-2-(2-hydroxyethyl)phenyl]phenyl]-2-(methylamino)ethanol](/img/structure/B7358898.png)
![(4-{[3-(1,2,3,4-Tetrahydroisoquinolin-2-yl)propyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358914.png)
![{4-[4-(4-Chlorobenzoyl)-1,4-diazepane-1-carbonyl]phenyl}boronic acid](/img/structure/B7358922.png)
![1-hydroxy-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358925.png)
![(4-{[(5,6,7,8-Tetrahydroquinolin-2-yl)methyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358940.png)
![(3-{[3-(4-Cyclopropyl-4-methyl-2,5-dioxoimidazolidin-1-yl)phenyl]carbamoyl}phenyl)boronic acid](/img/structure/B7358941.png)
![N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358942.png)
![1-hydroxy-N-[(1s,3s)-3-(propan-2-yloxy)cyclobutyl]-1,3-dihydro-2,1-benzoxaborole-6-carboxamide](/img/structure/B7358945.png)

![N-[2-[[1-(methylamino)cyclobutyl]methylamino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B7358961.png)
![2-[4-Amino-2-(3-methyl-2-propan-2-ylimidazol-4-yl)phenyl]ethanol](/img/structure/B7358971.png)
![3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline](/img/structure/B7358978.png)
![1-[4-[4-(Dimethylamino)-4-ethylpiperidin-1-yl]-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B7358980.png)